

Tavapadon Clinical Trial Data: A Comparative Analysis for Researchers

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Compound of Interest

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For researchers and drug development professionals, this guide provides a comprehensive statistical analysis of Tavapadon's clinical trial data. It offers an objective comparison with current standard-of-care treatments for Parkinson's disease, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.

Comparative Efficacy Analysis

Tavapadon, a selective partial agonist for the dopamine D1 and D5 receptors, has been investigated as both a monotherapy for early-stage Parkinson's disease and as an adjunctive therapy to Levodopa in patients experiencing motor fluctuations.^{[1][2][3][4][5]} The following tables summarize the key efficacy data from the Phase 3 TEMPO clinical trial program and compare it with data from trials of established treatments, including Levodopa and the dopamine agonists Pramipexole and Ropinirole.

It is important to note that the following data is from separate clinical trials and not from head-to-head studies. Therefore, direct comparisons should be interpreted with caution.

Monotherapy in Early-Stage Parkinson's Disease

Treatment	Trial	Primary Endpoint	Change from Baseline in MDS-UPDRS Parts II+III	Reference
Tavapadon (5mg)	TEMPO-1	Change from baseline in MDS-UPDRS Parts II & III combined score at week 26	-9.7 (vs. +1.8 for placebo, p<0.0001)	
Tavapadon (15mg)	TEMPO-1	Change from baseline in MDS-UPDRS Parts II & III combined score at week 26	-10.2 (vs. +1.8 for placebo, p<0.0001)	
Levodopa	LEAP	Change in UPDRS score from baseline to week 80	-1.0 (early start) vs. -2.0 (delayed start)	
Pramipexole	Pramipexole Study Group	Decrease in UPDRS Parts II & III at week 24	Statistically significant decrease vs. placebo (p ≤ 0.0001)	
Ropinirole	056 Study Group	Improvement in UPDRS total motor examination score at 6 months	32% improvement (vs. 44% for Levodopa)	

Adjunctive Therapy in Levodopa-Treated Patients with Motor Fluctuations

Treatment	Trial	Primary Endpoint	Change in "On" Time Without Troublesome Dyskinesia	Change in "Off" Time	Reference
Tavapadon	TEMPO-3	Change from baseline in total daily "on" time without troublesome dyskinesia	+1.1 hours (vs. placebo, $p<0.0001$)	Statistically significant reduction	
Pramipexole	-	Decrease in "off" period time and severity	-	Statistically significant decrease	
Ropinirole	Ropinirole Study Group	-	-	11.7% reduction (vs. 5.1% for placebo, $p=0.039$)	

Safety and Tolerability Profile

Across the TEMPO trials, Tavapadon was generally well-tolerated, with most adverse events being mild to moderate in severity.

Adverse Event	Tavapadon (Monotherapy)	Tavapadon (Adjunctive)	Pramipexole	Ropinirole
Nausea	Reported	Reported	More frequent than placebo	Principal symptom
Insomnia	-	-	More frequent than placebo	-
Constipation	-	-	More frequent than placebo	-
Somnolence	-	-	More frequent than placebo	-
Visual Hallucinations	-	-	More frequent than placebo	-

Experimental Protocols

Tavapadon Clinical Trial Program (TEMPO)

The Tavapadon clinical development program consists of several Phase 3 studies: TEMPO-1, TEMPO-2, TEMPO-3, and the ongoing open-label extension study, TEMPO-4.

- TEMPO-1 (NCT04201093): A 27-week, double-blind, placebo-controlled trial evaluating the efficacy and safety of two fixed doses of Tavapadon (5 mg and 15 mg once daily) as monotherapy in adults with early-stage Parkinson's disease. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.
- TEMPO-2 (NCT04223193): A trial designed to assess a flexible-dose regimen of Tavapadon as a monotherapy in early-stage Parkinson's disease.
- TEMPO-3 (NCT04542499): A 27-week, double-blind, placebo-controlled trial evaluating the efficacy and safety of Tavapadon as an adjunctive therapy to Levodopa in adults with Parkinson's disease experiencing motor fluctuations. The primary endpoint was the change from baseline in total daily "on" time without troublesome dyskinesia, as assessed by a patient-completed Hauser diary.

- TEMPO-4 (NCT04760769): An ongoing, 58-week, open-label extension trial to evaluate the long-term safety and tolerability of Tavapadon.

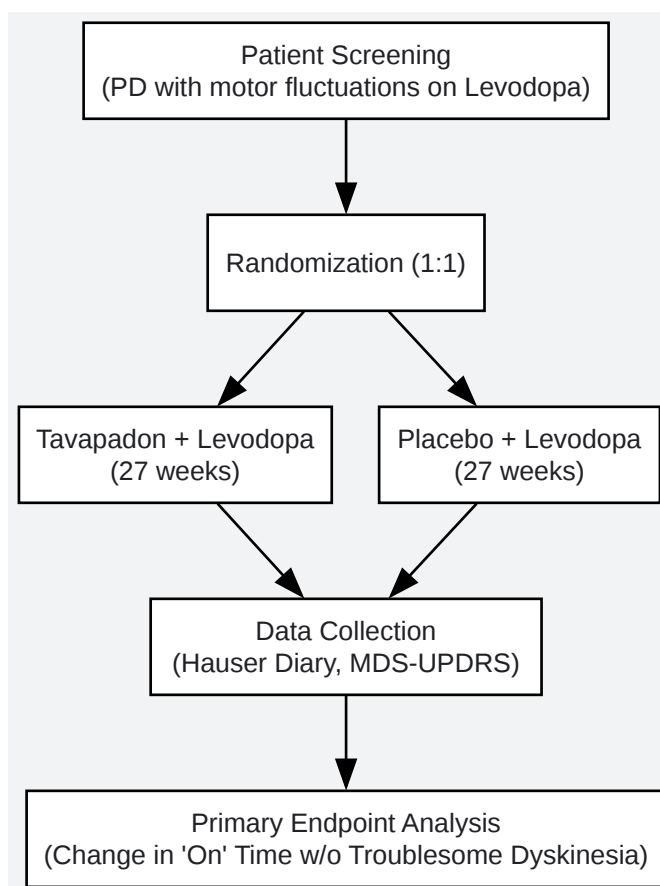
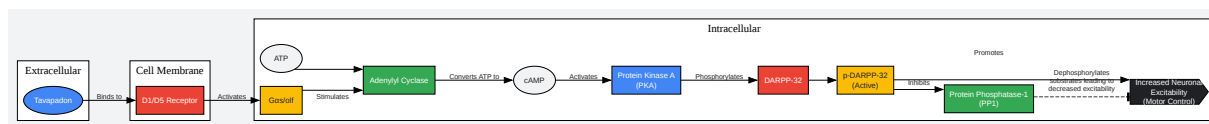
Comparator Clinical Trial Protocols (Summarized)

- Levodopa (LEAP Study): A multicenter, double-blind, placebo-controlled, randomized delayed-start trial involving 445 patients with early Parkinson's disease. One group received Levodopa/carbidopa for 80 weeks, while the delayed-start group received a placebo for 40 weeks followed by Levodopa/carbidopa for 40 weeks.
- Pramipexole: A multicenter, randomized, double-blind, placebo-controlled trial in 335 patients with early Parkinson's disease not receiving Levodopa. The study included a 7-week dose-escalation phase followed by a 24-week maintenance period. Another study evaluated Pramipexole as an adjunct to Levodopa in patients with advanced Parkinson's disease and motor fluctuations.
- Ropinirole: A randomized, double-blind trial evaluating Ropinirole as an adjunct to Levodopa in 149 patients with Parkinson's disease and motor fluctuations over a 6-month period. Another study compared the efficacy of Ropinirole and Levodopa in patients with early Parkinson's disease over 6 months.

Visualizing the Pathways

Tavapadon's Signaling Pathway

Tavapadon acts as a partial agonist at the dopamine D1 and D5 receptors. This activation stimulates the G α s/olf-protein, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability in the direct pathway of the basal ganglia, which is thought to mediate the pro-motor effects of dopamine.



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